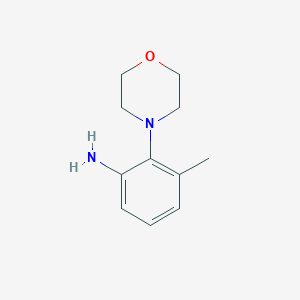
1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that features a unique combination of an imidazole ring and a boron-containing dioxaborolane group
Preparation Methods
The synthesis of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring and the dioxaborolane group separately.
Coupling Reaction: The imidazole ring is then coupled with the dioxaborolane group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Chemical Reactions Analysis
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The dioxaborolane group can engage in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential in creating new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group and the imidazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The imidazole ring can interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boron-containing compounds, such as:
Pinacolborane: Similar to the dioxaborolane group, pinacolborane is used in hydroboration reactions.
Boronic Acids: These compounds are widely used in Suzuki-Miyaura coupling reactions and have similar reactivity to the dioxaborolane group.
Indazole Derivatives: Compounds like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the dioxaborolane group, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C11H19BN2O2 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
1-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-8-7-13-9(14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |
InChI Key |
TZWHTIVBXGCKRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


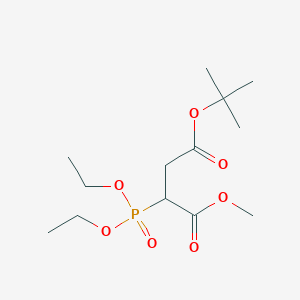
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)
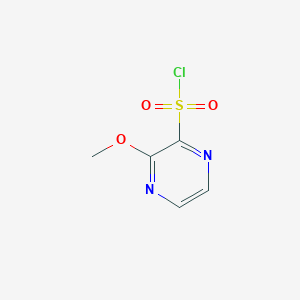
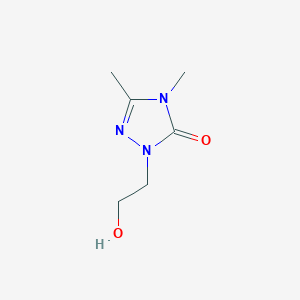
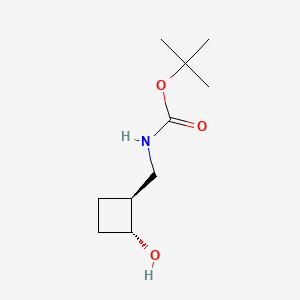

![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
